Spiro[3H-indole-3,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1',10'b-dihydro-2'-methyl-
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Overview
Description
Spiro[3H-indole-3,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1’,10’b-dihydro-2’-methyl- is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3H-indole-3,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1’,10’b-dihydro-2’-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spiro Formation: The spiro linkage is introduced by reacting the indole derivative with a suitable cyclic ketone or aldehyde in the presence of a base, often using a Knoevenagel condensation reaction.
Cyclization: The final cyclization step involves the formation of the pyrazolo and benzoxazin rings, which can be achieved through intramolecular cyclization reactions facilitated by heating or using a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazolo moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzoxazin ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable building block for the development of new heterocyclic compounds.
Biology
Biologically, Spiro[3H-indole-3,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1’,10’b-dihydro-2’-methyl- has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific enzymes and receptors, making it a potential lead compound for the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Spiro[3H-indole-3,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1’,10’b-dihydro-2’-methyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrrolo[1,2-a]quinoxalin]-2(1H)-one: Similar spiro structure but different heterocyclic rings.
Spiro[indoline-3,5’-pyrrolo[2,3-d]pyrimidin]-2(1H)-one: Contains a pyrimidine ring instead of a benzoxazin ring.
Spiro[indoline-3,4’-pyrrolo[1,2-a]pyrazin]-2(1H)-one: Features a pyrazin ring instead of a pyrazolo ring.
Uniqueness
The uniqueness of Spiro[3H-indole-3,5’-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1’,10’b-dihydro-2’-methyl- lies in its specific combination of indole, pyrazolo, and benzoxazin rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
505080-55-7 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C18H15N3O2/c1-11-10-15-12-6-2-5-9-16(12)23-18(21(15)20-11)13-7-3-4-8-14(13)19-17(18)22/h2-9,15H,10H2,1H3,(H,19,22) |
InChI Key |
IZQJQGFPFAKZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C1)C3=CC=CC=C3OC24C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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